molecular formula C21H18N6O3 B2780044 5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207015-56-2

5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2780044
CAS No.: 1207015-56-2
M. Wt: 402.414
InChI Key: FGMIQVXNQDTHLI-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core, substituted with p-tolyl groups and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of p-Tolyl Groups: The p-tolyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as p-tolyl halides.

    Formation of the Oxadiazole Moiety: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Similar in structure but with different substituents.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different core structures.

    Pyrrolo[3,4-d][1,2,3]triazole Derivatives: Compounds with the pyrrolo[3,4-d][1,2,3]triazole core but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both p-tolyl and oxadiazole groups in a single molecule makes it a versatile compound for various research and industrial applications.

Biological Activity

The compound 5-(4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

This compound features a pyrrolo[3,4-d][1,2,3]triazole core fused with an oxadiazole ring and substituted phenyl groups. Its molecular formula is C19H18N6O3C_{19}H_{18}N_{6}O_{3} with a molecular weight of approximately 366.39 g/mol.

Biological Activity Overview

The biological activities of compounds containing oxadiazole and triazole moieties have been extensively studied. These activities include:

  • Anticancer : Compounds with oxadiazole derivatives have shown significant anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial : The presence of oxadiazole in the structure often correlates with enhanced antibacterial and antifungal activity.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory pathways.

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit various cancer cell lines. For example:

  • In vitro studies demonstrated that related compounds exhibit cytotoxicity against human cervical (HeLa), colon adenocarcinoma (Caco-2), and lung adenocarcinoma (A549) cell lines with IC50 values ranging from 10 to 50 µM .
  • A derivative similar to the target compound showed significant inhibition of tumor growth in xenograft models .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial assays revealed that derivatives exhibited activity against Gram-positive and Gram-negative bacteria. For instance, compounds showed Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal activity was assessed against Candida albicans and Aspergillus niger with promising results indicating potential for treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented:

  • Compounds were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response .
  • In vivo studies demonstrated reduced edema in animal models when treated with oxadiazole derivatives .

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole-containing compounds:

  • Synthesis of Novel Derivatives : A study synthesized various oxadiazole derivatives and evaluated their biological activities. Notably, one derivative showed an IC50 value of 92.4 µM across multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl ring significantly influenced the biological activity. For instance, introducing electron-withdrawing groups enhanced anticancer potency .

Data Tables

Biological ActivityCompoundIC50/EC50 ValueTarget
AnticancerSimilar Derivative10 - 50 µMHeLa, Caco-2
AntibacterialTarget Compound16 µg/mLS. aureus
AntifungalTarget Compound32 µg/mLC. albicans
Anti-inflammatorySimilar DerivativeN/ACOX inhibition

Properties

IUPAC Name

5-(4-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-12-3-7-14(8-4-12)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)15-9-5-13(2)6-10-15/h3-10,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMIQVXNQDTHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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